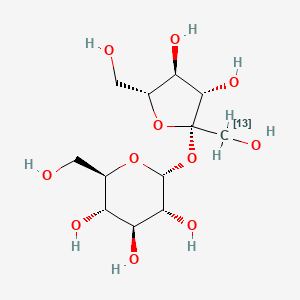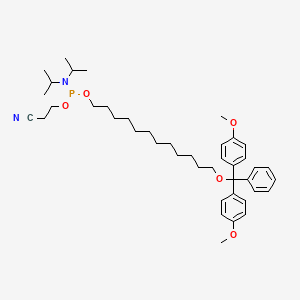
(R)-Esmolol Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Esmolol Acid is a pharmacologically active metabolite of Esmolol, a cardioselective beta-1 adrenergic receptor blocker. Esmolol is commonly used in clinical settings for the rapid control of heart rate in patients with supraventricular tachycardia or hypertension. The ®-Esmolol Acid form is particularly significant due to its role in the metabolism and pharmacokinetics of Esmolol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Esmolol Acid typically involves the hydrolysis of Esmolol. The process begins with the ester hydrolysis of Esmolol under acidic or basic conditions to yield ®-Esmolol Acid. The reaction conditions often include the use of hydrochloric acid or sodium hydroxide as the hydrolyzing agents, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ®-Esmolol Acid is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pH, and reaction time to optimize the hydrolysis reaction and minimize by-products.
Types of Reactions:
Oxidation: ®-Esmolol Acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of ®-Esmolol Acid can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups of ®-Esmolol Acid, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amides, esters, thioesters.
科学的研究の応用
®-Esmolol Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Esmolol and its metabolites.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, particularly in controlling heart rate and blood pressure.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug metabolism and pharmacokinetics.
作用機序
®-Esmolol Acid exerts its effects by selectively binding to beta-1 adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and myocardial contractility, making it effective in the management of tachycardia and hypertension. The molecular targets include the beta-1 adrenergic receptors located primarily in the heart, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway.
類似化合物との比較
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions but with a broader range of effects due to its non-selectivity.
Metoprolol: Another cardioselective beta-1 blocker, similar in action to Esmolol but with a longer duration of action.
Atenolol: A beta-1 selective blocker with a longer half-life compared to Esmolol.
Uniqueness of ®-Esmolol Acid: ®-Esmolol Acid is unique due to its rapid onset and short duration of action, making it particularly useful in acute clinical settings where quick control of heart rate is necessary. Its rapid metabolism and elimination reduce the risk of prolonged beta-blockade, which is advantageous in managing acute cardiovascular events.
特性
IUPAC Name |
3-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCWPMGTDPATI-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5'-13C]ribothymidine](/img/structure/B583967.png)




![L-[4-13C]sorbose](/img/structure/B583972.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)





